1-Butyl-4-ethenylbenzene

Catalog No.
S13608321
CAS No.
M.F
C12H16
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-4-ethenylbenzene

Product Name

1-Butyl-4-ethenylbenzene

IUPAC Name

1-butyl-4-ethenylbenzene

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,7-10H,2-3,5-6H2,1H3

InChI Key

QOVCUELHTLHMEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=C

1-Butyl-4-ethenylbenzene, with the chemical formula C12H16C_{12}H_{16}, is an organic compound that features a butyl group attached to the benzene ring at the para position and a vinyl group (ethenyl) at the 4-position of the benzene. This compound is characterized by its unsaturated nature due to the presence of the ethenyl group, which makes it reactive in various chemical processes. It is primarily utilized in organic synthesis and as a precursor for other chemical compounds.

  • Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. For example, oxidation can convert the ethenyl group into a carbonyl compound.
  • Reduction: Reduction reactions can convert the ethenyl group into an alkane, resulting in a saturated compound.
  • Polymerization: Due to the presence of the vinyl group, 1-butyl-4-ethenylbenzene can participate in polymerization reactions, forming polymers that are useful in various applications.

1-Butyl-4-ethenylbenzene can be synthesized through several methods:

  • Alkylation of Phenol: One common method involves the alkylation of phenol using butyllithium followed by a reaction with vinyl halides.
  • Ethenylation of Butylbenzene: Another approach is to react butylbenzene with ethylene in the presence of a catalyst to introduce the ethenyl group at the para position.

These synthesis methods allow for variations in yield and purity, depending on reaction conditions.

Interaction studies involving 1-butyl-4-ethenylbenzene primarily focus on its reactivity with other chemical species. The ethenyl group makes it susceptible to addition reactions with electrophiles and nucleophiles, which can lead to various derivatives. Additionally, studies on similar compounds suggest potential interactions with biological macromolecules, although specific data on this compound is scarce.

1-Butyl-4-ethenylbenzene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
EthylbenzeneBenzene ring with an ethyl groupPrimarily used as a precursor for styrene .
StyreneBenzene ring with a vinyl groupWidely used in polymer production; highly reactive .
1-HexenLinear alkeneUsed primarily in industrial applications; lacks aromatic character.
1-OcteneLinear alkeneSimilar reactivity but without aromatic properties; used in polymerization.

Uniqueness of 1-Butyl-4-Ethenylbenzene

The uniqueness of 1-butyl-4-ethenylbenzene lies in its combination of both a butyl substituent and an ethenyl group on a benzene ring, allowing it to participate in diverse

XLogP3

4.6

Exact Mass

160.125200510 g/mol

Monoisotopic Mass

160.125200510 g/mol

Heavy Atom Count

12

Related CAS

30815-20-4

Dates

Modify: 2024-08-10

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